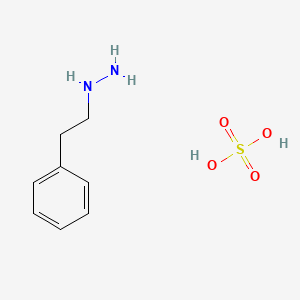

Phenelzine Sulfate

説明

特性

IUPAC Name |

2-phenylethylhydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBKMJIPNDOHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021144 | |

| Record name | Phenylethylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-51-4 | |

| Record name | Phenelzine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenelzine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenelzine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenelzine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylethylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenelzine hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENELZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2681D7P965 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Phenelzine Sulfate in Neuronal Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of phenelzine sulfate in neuronal cultures. Phenelzine, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, has a well-established role in the treatment of depression. However, its effects at the neuronal level are far more complex than simple MAO inhibition. This document delves into the intricate signaling pathways, enzymatic interactions, and neuroprotective effects of phenelzine, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

Phenelzine's primary mechanism of action is the irreversible inhibition of both MAO-A and MAO-B, leading to an increase in the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Beyond this canonical pathway, phenelzine exhibits several other significant effects in neuronal cultures, including the inhibition of γ-aminobutyric acid transaminase (GABA-T), the sequestration of neurotoxic reactive aldehydes, and the modulation of various signaling pathways and gene expression.

Inhibition of Monoamine Oxidase (MAO)

Phenelzine irreversibly binds to and inactivates both MAO-A and MAO-B, preventing the breakdown of monoamine neurotransmitters. This leads to their accumulation in the presynaptic neuron and increased release into the synaptic cleft. The regeneration of MAO enzyme activity requires the synthesis of new enzyme, a process that can take several weeks, contributing to the long-lasting effects of the drug.

Inhibition of GABA Transaminase (GABA-T)

Phenelzine and its active metabolite, β-phenylethylidenehydrazine (PEH), are potent inhibitors of GABA-T, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] This inhibition leads to a significant elevation of GABA levels in the brain.[2][3]

Quantitative Data on Phenelzine's Effect on GABA-T and GABA Levels

| Parameter | Condition | Result | Reference |

| GABA-T Inhibition | 15 mg/kg i.p. in rats (in vivo) | 23% inhibition at 24 hours | [4] |

| GABA Level Increase | 15 mg/kg i.p. in rats (in vivo) | 55% above control at 24 hours | [5] |

| GABA-T Inhibition Kinetics | In vitro | Second-order rate constant of 2.1 x 10³ M⁻¹s⁻¹ | [6] |

Neuroprotective Mechanisms

Phenelzine exhibits significant neuroprotective properties in neuronal cultures through multiple mechanisms, primarily by scavenging reactive aldehydes and modulating stress-related signaling pathways.

Sequestration of Reactive Aldehydes

Reactive aldehydes, such as 4-hydroxynonenal (4-HNE), acrolein, and formaldehyde, are neurotoxic byproducts of oxidative stress that can damage cellular components, including mitochondria.[7] Phenelzine, containing a hydrazine functional group, effectively sequesters these aldehydes, forming non-toxic hydrazones.[8] This action protects neurons from aldehyde-induced toxicity and preserves mitochondrial function.[7][9]

Quantitative Data on Phenelzine's Neuroprotective Effects Against Reactive Aldehydes

| Parameter | Condition | Result | Reference |

| Mitochondrial Respiration (Complex I) | 30 µM 4-HNE insult | Protected by 10 µM and 30 µM Phenelzine | [9] |

| Mitochondrial Respiration (Complex II) | 30 µM 4-HNE insult | Protected by 30 µM Phenelzine | [9] |

| 4-HNE Adducts in Mitochondria | 30 µM 4-HNE insult | Ameliorated by 10 µM and 30 µM Phenelzine | [9] |

| Acrolein Adducts in Mitochondria | 3 µM Acrolein insult | Ameliorated by 10 µM and 30 µM Phenelzine | [9] |

Modulation of Glutamate System and Signaling Pathways

Phenelzine has been shown to protect against formaldehyde-induced toxicity in primary cortical neurons and astrocytes.[10] Formaldehyde exposure decreases the expression of glutamate transporters in astrocytes, leading to impaired glutamate uptake.[10] Phenelzine reverses this effect and also modulates the second messengers AKT and p38 MAPK, which are involved in cell survival and stress responses, respectively.[10]

Effects on Neurotrophic Factors and Gene Expression

Chronic administration of phenelzine influences the expression of neurotrophic factors and transcription factors, suggesting a role in neuronal plasticity and adaptation.

Regulation of Neurotrophic Factors

Chronic phenelzine treatment has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in a region-specific manner in the brain.[11][12]

Quantitative Data on Phenelzine's Effect on Neurotrophic Factors

| Neurotrophic Factor | Brain Region | Treatment | Result | Reference |

| BDNF | Frontal Cortex | Chronic (21 days), 10 mg/kg | 30% increase | [11] |

| NGF | Frontal Cortex | Chronic (21 days), 10 mg/kg | Significant enhancement (p<0.001) | [12] |

| NGF | Hippocampus | Chronic (21 days), 10 mg/kg | Significant increase | [12] |

Modulation of Transcription Factor AP-2

Subchronic (10-day) administration of phenelzine increases the levels of the transcription factors AP-2α and AP-2β, as well as the DNA binding activity of AP-2 in the rat brain.[13][14]

Quantitative Data on Phenelzine's Effect on AP-2

| Parameter | Treatment | Result | Reference |

| AP-2α Protein Level | 10 days | Increased (p=0.068) | [13] |

| AP-2β Protein Level | 10 days | Increased (p=0.0043) | [13] |

| AP-2 DNA Binding Activity | 10 days | Increased | [13] |

Experimental Protocols

Assessment of Neuroprotection Against Reactive Aldehydes in Neuronal Cultures

Methodology:

-

Cell Culture: Primary cortical neurons are cultured in appropriate media and conditions to establish a healthy neuronal network.

-

Phenelzine Pre-treatment: Neuronal cultures are pre-treated with varying concentrations of this compound (e.g., 3, 10, 30 µM) for a short duration (e.g., 5 minutes).[9]

-

Induction of Toxicity: A neurotoxic reactive aldehyde, such as 4-HNE (e.g., 30 µM) or acrolein (e.g., 3 µM), is added to the cultures for a specified time (e.g., 10 minutes).[9]

-

Mitochondrial Isolation: Mitochondria are isolated from the treated neuronal cultures using standard differential centrifugation techniques.

-

Assessment of Mitochondrial Respiration: Oxygen consumption rates are measured using a Clark-type oxygen electrode to assess Complex I and Complex II-driven respiration.

-

Western Blot Analysis of Aldehyde Adducts: Mitochondrial protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for 4-HNE or acrolein-modified proteins, followed by a secondary antibody and chemiluminescent detection.

Western Blot Analysis of Glutamate Transporter Expression

Methodology:

-

Cell Culture and Treatment: Primary astrocyte cultures are treated with formaldehyde in the presence or absence of phenelzine.[10]

-

Protein Extraction: Total protein is extracted from the astrocyte cultures.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the glutamate transporter of interest (e.g., GLT-1). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).

ELISA for Neurotrophic Factors

Methodology:

-

Cell Culture and Chronic Treatment: Neuronal cultures are treated with phenelzine (e.g., 10 mg/kg equivalent dose) or vehicle for an extended period (e.g., 21 days), with media and drug changes as required.[11][12]

-

Lysate Preparation: Cell lysates or conditioned media are collected from the cultures.

-

ELISA Assay: Commercially available ELISA kits for BDNF or NGF are used according to the manufacturer's instructions. Briefly, standards and samples are added to antibody-coated microplates.

-

Detection: A detection antibody, followed by a substrate solution, is added to produce a colorimetric reaction.

-

Quantification: The absorbance is measured at the appropriate wavelength, and the concentration of the neurotrophic factor is determined by comparison to a standard curve.

Conclusion

The mechanism of action of this compound in neuronal cultures is multifaceted, extending well beyond its established role as a monoamine oxidase inhibitor. Its ability to increase GABAergic tone, protect against oxidative stress by sequestering reactive aldehydes, and modulate signaling pathways and gene expression related to neuroprotection and plasticity highlights its complex pharmacological profile. This in-depth understanding of phenelzine's actions at the cellular and molecular level is crucial for researchers and drug development professionals seeking to identify novel therapeutic targets and strategies for a range of neurological and psychiatric disorders. The experimental protocols provided herein offer a framework for further investigation into the intricate and diverse effects of this important therapeutic agent.

References

- 1. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the antidepressant phenelzine on brain levels of gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the MAO inhibitor phenelzine on glutamine and GABA concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. pure.skku.edu [pure.skku.edu]

- 7. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antidepressant phenelzine protects neurons and astrocytes against formaldehyde-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential Regulation of Central BDNF Protein Levels by Antidepressant and Non-antidepressant Drug Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Phenelzine treatment increases transcription factor AP-2 levels in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenelzine treatment increases transcription factor AP-2 levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenelzine Sulfate: A Non-Selective Monoamine Oxidase Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelzine sulfate, a hydrazine derivative, is a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters. By inhibiting both MAO-A and MAO-B isoforms, phenelzine elevates the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to its therapeutic effects in the management of treatment-resistant depression and anxiety disorders.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for its characterization. Quantitative data are summarized for ease of comparison, and critical signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction

This compound has been a therapeutic option for mood and anxiety disorders for several decades.[4] Its utility is particularly noted in patients with atypical depression who have not responded to other antidepressant classes.[5] The primary mechanism of action is the irreversible inhibition of MAO-A and MAO-B, leading to a global increase in the levels of key neurotransmitters in the central nervous system.[1][3] This guide delves into the technical aspects of phenelzine's pharmacology, providing a resource for researchers and drug development professionals working with this and similar compounds.

Mechanism of Action

Phenelzine is a non-selective inhibitor of both MAO-A and MAO-B.[3] This inhibition is irreversible, meaning that restoration of enzyme activity requires the synthesis of new enzyme molecules.[1] The inhibition of MAO-A is primarily responsible for the antidepressant effects by increasing levels of serotonin and norepinephrine, while the inhibition of MAO-B contributes to increased dopamine levels.[1]

Signaling Pathway of Phenelzine Action

The primary signaling pathway affected by phenelzine is the modulation of monoaminergic neurotransmission. By blocking the degradation of monoamine neurotransmitters, phenelzine increases their availability in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of Phenelzine

| Parameter | Value | Target | Source |

| IC50 | 0.9 µM | MAO (non-selective) | [6] |

| Kinact | 820 nM | Human MAO-A | [7] |

| Kinact | 3900 nM | Human MAO-B | [7] |

| Ki | 5.6 µM | LSD1 | [8] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Source |

| Time to Peak Plasma Concentration (Tmax) | 43 minutes | [3] |

| Elimination Half-life (t1/2) | 11.6 hours | [3][9] |

| Route of Administration | Oral | [3] |

| Metabolism | Hepatic | [9] |

| Excretion | Urine | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature procedures for the high-throughput screening of MAO inhibitors.[10][11][12][13]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Fluorometric Probe (e.g., a compound that fluoresces upon reaction with H₂O₂, a byproduct of MAO activity)

-

MAO Substrate (e.g., Tyramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

-

Horseradish Peroxidase (HRP)

-

This compound

-

Positive control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, fluorometric probe, HRP, and substrate in MAO assay buffer according to manufacturer's instructions or established laboratory protocols. Prepare serial dilutions of this compound and control inhibitors.

-

Assay Setup: To the wells of a 96-well microplate, add the following:

-

Test wells: this compound solution.

-

Positive control wells: Known MAO-A or MAO-B inhibitor.

-

Negative control (vehicle) wells: Assay buffer or solvent used for phenelzine dilution.

-

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells.

-

Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution containing the fluorometric probe and HRP to all wells.

-

Incubation: Incubate the plate at room temperature for 45-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorometric probe (e.g., Ex: 530-570 nm, Em: 590-600 nm).

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration of phenelzine compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Platelet MAO Activity (Radiometric)

This protocol is based on established methods for assessing MAO-B activity in human platelets, which serves as a peripheral marker for central MAO-B activity.[14]

Materials:

-

Whole blood collected in EDTA-containing tubes

-

Platelet-rich plasma (PRP) preparation reagents (e.g., centrifugation equipment)

-

[¹⁴C]-Tryptamine (substrate)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Platelet Isolation: Isolate platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).

-

Platelet Homogenization: Homogenize the platelet pellet in an appropriate buffer.

-

Protein Quantification: Determine the protein concentration of the platelet homogenate using a standard method (e.g., Bradford or Lowry assay).

-

MAO Assay:

-

In reaction tubes, combine the platelet homogenate with a buffer solution.

-

Initiate the reaction by adding [¹⁴C]-Tryptamine.

-

Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding an acid (e.g., HCl).

-

-

Extraction of Metabolites: Extract the radioactive metabolites into an organic solvent (e.g., toluene).

-

Scintillation Counting: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the MAO activity as nmol of substrate metabolized per mg of protein per hour. In clinical studies, MAO inhibition is expressed as the percentage reduction in activity from baseline.

Quantification of Brain Monoamine Levels (HPLC-ECD)

This protocol outlines the measurement of serotonin, norepinephrine, and dopamine in rat brain tissue following phenelzine administration.[15][16][17][18][19]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

Reverse-phase C18 column

-

Mobile phase (e.g., a buffered aqueous-organic solution with an ion-pairing agent)

-

Perchloric acid

-

Standards for serotonin, norepinephrine, and dopamine

-

Brain tissue from phenelzine- and vehicle-treated animals

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Following the experimental timeline, euthanize the animals and rapidly dissect the brain regions of interest on ice.

-

Weigh the tissue samples and homogenize them in a fixed volume of ice-cold perchloric acid (e.g., 0.1 M) to precipitate proteins and stabilize the monoamines.

-

Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Inject a fixed volume of the filtered supernatant into the HPLC system.

-

Separate the monoamines using a C18 column and an isocratic mobile phase. The mobile phase composition is optimized to achieve good resolution of the analytes.

-

Detect the eluted monoamines using the electrochemical detector set at an appropriate oxidation potential.

-

-

Data Analysis:

-

Identify and quantify the monoamines in the samples by comparing their retention times and peak areas to those of the external standards.

-

Express the concentrations as ng of monoamine per mg of tissue.

-

Statistically compare the monoamine levels between the phenelzine-treated and vehicle-treated groups.

-

Conclusion

This compound remains a valuable tool in the therapeutic armamentarium for specific psychiatric disorders, owing to its potent and broad-spectrum mechanism of action. This technical guide provides a consolidated resource for understanding and investigating the core pharmacological principles of phenelzine. The presented quantitative data, detailed experimental protocols, and visual representations of key processes are intended to support further research and development in the field of monoamine oxidase inhibitors and related drug discovery efforts. Careful consideration of its irreversible nature and potential for drug-food and drug-drug interactions is paramount in both clinical and research settings.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phenelzine - Wikipedia [en.wikipedia.org]

- 4. MAOIs with a Focus on Phenelzine | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 5. Phenelzine (Nardil): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 6. selleckchem.com [selleckchem.com]

- 7. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 14. Assay of platelet monoamine oxidase in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. turkjps.org [turkjps.org]

- 16. cores.emory.edu [cores.emory.edu]

- 17. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Phenelzine Sulfate in Modulating GABAergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenelzine sulfate, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), has long been utilized for its antidepressant and anxiolytic properties. Beyond its established effects on monoamine neurotransmitters, a significant body of evidence highlights phenelzine's profound impact on the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This technical guide provides a comprehensive analysis of the mechanisms through which phenelzine modulates GABAergic pathways. The core of this interaction lies in the inhibition of GABA-transaminase (GABA-T), the principal enzyme responsible for GABA catabolism. This inhibition leads to a significant, dose-dependent elevation of GABA levels in various brain regions. This guide synthesizes the available quantitative data, details the experimental protocols for assessing these effects, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the GABAergic System

The GABAergic system is fundamental to the regulation of neuronal excitability throughout the central nervous system (CNS).[1] GABA, the main inhibitory neurotransmitter, is crucial for maintaining the balance between neuronal excitation and inhibition, a process vital for normal brain function.[1]

The Role of GABA in the CNS

GABAergic neurons are predominantly interneurons that modulate the activity of excitatory circuits.[1] This inhibitory tone is essential for various cognitive functions, including learning, memory, and attention, and plays a critical role in preventing neuronal hyperexcitability that can lead to conditions like epilepsy.[1] Dysregulation of the GABAergic system has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.[2]

GABA Synthesis, Metabolism, and Signaling

GABA is synthesized from the excitatory neurotransmitter glutamate by the enzyme glutamate decarboxylase (GAD).[3] Following its release into the synaptic cleft, GABA can bind to ionotropic GABA-A and metabotropic GABA-B receptors on postsynaptic neurons, leading to hyperpolarization and inhibition of neurotransmission.[4] The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[3] Inside these cells, GABA is catabolized by the mitochondrial enzyme GABA-transaminase (GABA-T) into succinic semialdehyde.[3][5]

This compound: An Overview

This compound is a hydrazine derivative that has been in clinical use for decades, primarily for the treatment of atypical depression and anxiety disorders.[6][7]

Pharmacological Profile

Phenelzine is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[6][8] This inhibition leads to increased synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[8]

Primary Mechanism of Action: MAO Inhibition

The irreversible inhibition of MAO enzymes by phenelzine results in a sustained elevation of monoamine levels, which is believed to be the primary mechanism underlying its antidepressant effects.[6][8] The restoration of MAO activity requires the synthesis of new enzyme, a process that can take several weeks.[8]

This compound and the GABAergic Pathway: A Detailed Analysis

Phenelzine's modulation of the GABAergic system is a critical aspect of its pharmacological profile, contributing significantly to its anxiolytic effects.

Core Mechanism: Inhibition of GABA-Transaminase (GABA-T)

The principal mechanism by which phenelzine elevates brain GABA levels is through the inhibition of GABA-T.[9] By blocking this key catabolic enzyme, phenelzine effectively reduces the degradation of GABA, leading to its accumulation in the brain.[10] Kinetic studies have shown that phenelzine reacts with the pyridoxal-5-phosphate cofactor of GABA-T, leading to the inactivation of the enzyme.[11]

Impact on Brain GABA Levels

Administration of phenelzine results in a significant and dose-dependent increase in GABA concentrations in the brain.[1][2][12] Studies in rats have demonstrated a more than two-fold increase in whole-brain GABA levels following acute administration of a 15 mg/kg dose of phenelzine.[12] This elevation of GABA has been observed in various brain regions, including the hippocampus and frontal cortex.

The Role of Phenelzine's Metabolite: Phenylethylidenehydrazine (PEH)

Research suggests that the GABA-elevating effect of phenelzine is largely attributable to its metabolite, phenylethylidenehydrazine (PEH).[3][10] PEH is formed from phenelzine through the action of MAO and is a potent inhibitor of GABA-T.[3][6] Pre-treatment with an MAO inhibitor like tranylcypromine, which blocks the formation of PEH from phenelzine, has been shown to prevent the increase in brain GABA levels.[6]

Effects on Glutamate Decarboxylase (GAD)

While the primary effect of phenelzine on the GABAergic system is the inhibition of GABA-T, some studies have also investigated its impact on the GABA-synthesizing enzyme, GAD. One study reported that chronic administration of phenelzine resulted in the inhibition of GAD, although to a lesser extent than its inhibition of GABA-T.[8]

Interaction with GABA Receptors

Despite the substantial increase in whole brain GABA levels following phenelzine treatment, studies have shown no significant changes in the binding parameters (KD or Bmax) of GABA-A or benzodiazepine receptors.[8] This suggests that phenelzine's primary GABAergic effect is on GABA availability rather than direct receptor modulation.[8]

Quantitative Analysis of Phenelzine's Effects on the GABAergic System

The following tables summarize the quantitative data from various preclinical studies investigating the effects of phenelzine on the GABAergic system.

Table 1: Inhibition of GABA-Transaminase (GABA-T) by Phenelzine

| Parameter | Value | Species/Tissue | Reference |

| Second-order rate constant for reaction with GABA-T cofactor | 2.1 × 10³ M⁻¹s⁻¹ | Brain | [11] |

| Inhibition of GABA-T activity (15 mg/kg i.p.) | Relatively constant from 1 to 8 hours | Rat whole brain | |

| Remaining GABA-T activity at 24 hours (15 mg/kg i.p.) | 23% inhibition | Rat whole brain |

Table 2: Effect of Phenelzine on Brain GABA Levels

| Dose (mg/kg, i.p.) | Brain Region | % Increase / Concentration | Species | Reference |

| 15 | Whole Brain | > 100% (more than 2-fold) | Rat | [12] |

| 5.1 | Whole Brain | No significant change | Rat | [12] |

| 15 | Whole Brain | Significant elevation at 1, 2, 4, 8, 16, and 24 hours | Rat | [1][2] |

| 10 | Neocortex | Control: 1.0 ± 0.2 µmol/g, Phenelzine: 2.1 ± 0.2 µmol/g | Rat | |

| 15 | Caudate-putamen and Nucleus accumbens | Significant increase in extracellular GABA | Rat | [10] |

| Dose-dependent | Hippocampus and Frontal Cortex | Increased GABA levels | Rat |

Table 3: Comparative Effects of Phenelzine and its Metabolite

| Compound | Effect on GABA Levels | MAO Inhibition | Reference |

| Phenelzine (PLZ) | Significantly elevated | Potent inhibitor | [8][12] |

| N²-acetylphenelzine | No significant change | Potent inhibitor | [8][12] |

| Phenylethylidenehydrazine (PEH) | Significantly increases extracellular GABA | Not an MAOI | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of phenelzine's effects on the GABAergic system.

Measurement of Brain GABA Levels using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the estimation of GABA in rat brain tissue.[1]

5.1.1. Tissue Preparation

-

Rapidly dissect the brain on ice.

-

Isolate specific brain regions (e.g., cerebral cortex, striatum, hippocampus).

-

Homogenize the tissue (20% w/v) in ice-cold 0.5 N perchloric acid.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Filter the resulting supernatant through a 0.22 µm filter.

5.1.2. Pre-column Derivatization with o-Phthalaldehyde (OPA)

-

Mix a specific volume of the supernatant with an OPA derivatizing solution. The derivatizing solution typically contains OPA, a thiol (like 2-mercaptoethanol), and a buffer (e.g., borate buffer).

-

Allow the reaction to proceed for a defined time at room temperature to form a fluorescent derivative.

5.1.3. HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of a phosphate buffer and methanol. The pH of the mobile phase is critical for the separation of GABA.[12]

-

Flow Rate: Typically around 1 mL/min.

-

Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the OPA-GABA derivative.

-

Quantification: Compare the peak area of the GABA derivative in the sample to a standard curve of known GABA concentrations.

In Vivo Measurement of GABA Levels using Magnetic Resonance Spectroscopy (MRS)

This protocol provides a general workflow for in vivo GABA measurement in rodents.

5.2.1. Animal Preparation

-

Anesthetize the animal (e.g., with isoflurane or urethane).

-

Secure the animal in a stereotaxic frame compatible with the MRS scanner.

-

Monitor physiological parameters (e.g., respiration, temperature) throughout the experiment.

5.2.2. MRS Data Acquisition

-

Scanner: A high-field MRI scanner (e.g., 7T or higher) is typically used for better spectral resolution.

-

Localization: Use a localization sequence (e.g., PRESS or STEAM) to define a specific volume of interest (VOI) in the brain region of interest.

-

Editing Sequence: Employ a J-editing sequence, such as MEGA-PRESS, to resolve the GABA signal from overlapping resonances of more abundant metabolites.

-

Data Acquisition Parameters: Set appropriate repetition time (TR), echo time (TE), and number of averages to ensure adequate signal-to-noise ratio.

5.2.3. Data Processing and Quantification

-

Use specialized software (e.g., LCModel, Gannet) to process the raw MRS data.

-

The software performs spectral fitting to separate the GABA peak from the background and other metabolites.

-

Quantify the GABA concentration relative to an internal reference standard, such as water or creatine.

GABA-Transaminase (GABA-T) Activity Assay

This spectrophotometric assay measures the activity of GABA-T in brain tissue homogenates.

5.3.1. Preparation of Brain Homogenate

-

Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer).

-

Centrifuge the homogenate to obtain a supernatant containing the enzyme.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

5.3.2. Assay Procedure

-

The assay is typically a coupled enzyme reaction. The transamination of GABA by GABA-T produces succinic semialdehyde.

-

Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) in the presence of NADP+, which is reduced to NADPH.

-

The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

The reaction mixture typically contains the brain homogenate, GABA, α-ketoglutarate, NADP+, and SSADH in a suitable buffer.

-

To measure the effect of phenelzine, the brain homogenate is pre-incubated with various concentrations of phenelzine before initiating the reaction.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.

Caption: The GABAergic Synapse.

Caption: Phenelzine's Mechanism of Action on GABA Metabolism.

References

- 1. akjournals.com [akjournals.com]

- 2. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ISMRM19 Posters - MR Spectroscopy [ismrm.org]

- 6. MRS-measured glutamate versus GABA reflects excitatory versus inhibitory neural activities in awake mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmrservice.com [bmrservice.com]

Phenelzine Sulfate: A Multifaceted Agent with Neuroprotective and Regenerative Properties

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract: Phenelzine (PLZ) is a non-selective, irreversible monoamine oxidase (MAO) inhibitor traditionally prescribed for atypical depression and anxiety disorders.[1][2] Beyond its established psychiatric applications, a substantial body of preclinical evidence reveals its potent neuroprotective and potential neuroregenerative properties. These effects are not solely attributable to MAO inhibition but stem from a multifaceted pharmacological profile that includes the modulation of neurotransmitter systems, sequestration of neurotoxic aldehydes, and antioxidant actions.[1][3] This technical guide provides an in-depth review of the mechanisms, key experimental data, and methodologies that underscore the therapeutic potential of phenelzine sulfate in the context of acute central nervous system (CNS) injury and neurodegenerative disease.

Core Neuroprotective Mechanisms

Phenelzine's neuroprotective capacity is derived from several synergistic mechanisms of action. Unlike more selective compounds, its broad activity addresses multiple pathological cascades simultaneously, making it a compelling candidate for complex neurological insults.

Monoamine Oxidase (MAO) Inhibition

As a non-selective inhibitor of both MAO-A and MAO-B, phenelzine elevates the synaptic concentrations of serotonin, norepinephrine, and dopamine.[4][5] This is its primary antidepressant mechanism. However, MAO inhibition also confers neuroprotection by reducing the byproducts of monoamine metabolism. The catalytic cycle of MAO produces hydrogen peroxide (H₂O₂), ammonia, and aldehydes, all of which contribute to oxidative stress in the CNS.[1] By inhibiting MAO, phenelzine reduces the generation of these reactive species, thereby mitigating a key source of neuronal damage.[1]

Inhibition of GABA-Transaminase (GABA-T)

Phenelzine and its active metabolite, β-phenylethylidenehydrazine (PEH), are potent inhibitors of γ-aminobutyric acid transaminase (GABA-T).[1][6] This enzyme is responsible for the catabolism of the principal inhibitory neurotransmitter, GABA.[7] Inhibition of GABA-T leads to a significant and sustained elevation of brain GABA levels.[6][8] In the context of CNS injury, such as stroke or trauma, excessive glutamate release leads to excitotoxicity. By increasing inhibitory tone, phenelzine helps to counterbalance this excitotoxicity, reducing neuronal death.[1][9] Studies in rats show that phenelzine is a more potent inhibitor of GABA-T than the marketed anticonvulsant vigabatrin.[1]

Sequestration of Reactive Carbonyls (Aldehyde Scavenging)

A critical mechanism, independent of enzyme inhibition, is phenelzine's ability to directly scavenge toxic reactive aldehydes.[10][11] Following CNS trauma or ischemia, lipid peroxidation of cell membranes generates highly neurotoxic carbonyls, such as 4-hydroxynonenal (4-HNE) and acrolein.[11][12] These aldehydes form adducts with cellular proteins and mitochondria, leading to mitochondrial dysfunction, loss of ionic homeostasis, and neuronal death.[10][12] The hydrazine group in phenelzine's structure reacts with and neutralizes these aldehydes, preventing their damaging downstream effects.[10] This has been demonstrated to preserve mitochondrial function and reduce oxidative damage in models of traumatic brain injury (TBI).[10][12]

Role of the Active Metabolite, β-phenylethylidenehydrazine (PEH)

Phenelzine is metabolized by MAO to PEH.[1] While PEH is only a weak MAO inhibitor, it is a strong GABA-T inhibitor and an effective aldehyde scavenger, contributing significantly to the overall neuroprotective profile of the parent drug.[1][13] This metabolic conversion underscores the compound's multifaceted nature.

Visualization of Core Mechanisms and Workflows

The following diagrams illustrate the key pathways and experimental processes discussed.

Caption: Multifaceted neuroprotective mechanisms of phenelzine.

Caption: Typical experimental workflow for evaluating phenelzine in a TBI model.

Quantitative Data from Preclinical Models

Phenelzine has demonstrated significant efficacy in various animal models of CNS injury. The data below summarizes key quantitative findings.

| Model/Condition | Animal Model | Phenelzine Dose/Concentration | Key Quantitative Finding | Reference |

| Traumatic Brain Injury (TBI) | Sprague-Dawley Rat | 10 mg/kg s.c. (single dose) | Increased spared cortical tissue volume to 97% at 14 days post-injury, compared to 86% in vehicle-treated animals. | [14] |

| TBI (Mitochondrial Function) | Sprague-Dawley Rat | 10 mg/kg s.c. (15 min post-TBI) | Attenuated a 30% reduction in the mitochondrial respiratory control ratio (RCR) observed in vehicle-treated rats at 72h post-injury. | [12] |

| TBI (Oxidative Damage) | Sprague-Dawley Rat | 10 and 30 µM (in vitro) | Significantly ameliorated the accumulation of 4-HNE and acrolein adducts on isolated brain mitochondria. | [10][12] |

| Global Ischemic Stroke | Gerbil | 15 mg/kg i.p. (3h post-reperfusion) | Attenuated neuronal loss in the CA1 region of the hippocampus. | [9][13] |

| GABA-T Inhibition | Rat | 15 mg/kg i.p. | GABA-T activity was still inhibited by 23% at 24 hours post-administration. | [6] |

Key Experimental Methodologies

The following protocols are representative of the studies establishing phenelzine's neuroprotective effects.

Traumatic Brain Injury Model and Drug Administration

-

Model: Controlled Cortical Impact (CCI) injury in adult male Sprague-Dawley rats is a commonly used model.[11][15] A severe injury is induced, for example, by a 2.2 mm cortical depression.[11]

-

Drug Preparation: this compound salt is dissolved in 0.9% saline for injection.[11]

-

Administration: A single subcutaneous (s.c.) dose of 10 mg/kg is typically administered 15 minutes post-CCI.[14] Other paradigms involve multiple doses, such as a 10 mg/kg dose at 15 minutes followed by a 5 mg/kg maintenance dose at 8 or 12 hours post-injury.[11][15]

Assessment of Mitochondrial Function

-

Isolation: Cortical mitochondria are harvested from the injury epicenter and surrounding tissue at specified time points (e.g., 72 hours post-TBI).[12] Ficoll-purified samples are often used.[14]

-

Respiration Analysis: Mitochondrial respiration rates (e.g., State II, State III, State IV) and the Respiratory Control Ratio (RCR) are measured using a Clarke-type oxygen electrode with substrates such as glutamate/malate and ADP.[14] A decline in RCR indicates mitochondrial dysfunction.[12]

Measurement of Oxidative Damage

-

Technique: Western blot analysis is used to quantify the accumulation of reactive aldehyde protein adducts.[12]

-

Procedure: Isolated mitochondrial proteins are separated via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for 4-HNE or acrolein adducts.[12] The resulting bands are quantified to assess the level of oxidative damage.

Histological Analysis of Neuroprotection

-

Tissue Preparation: At a terminal time point (e.g., 14 days post-injury), animals are euthanized, and brains are perfusion-fixed.[14] The brains are then sectioned and stained (e.g., with cresyl violet).

-

Quantification: The volume of the remaining cortical tissue in the injured hemisphere is measured and compared to the contralateral, uninjured hemisphere to calculate the percentage of tissue sparing. An increase in spared tissue indicates a neuroprotective effect.[14]

Regenerative Properties and Future Directions

While the bulk of the research has focused on neuroprotection (i.e., preserving existing neurons), some evidence points toward potential regenerative properties. By increasing levels of monoamines and potentially modulating neurotrophic factors like brain-derived neurotrophic factor (BDNF), phenelzine may contribute to a microenvironment more conducive to repair and plasticity.[1][9] For instance, in a mouse model of multiple sclerosis, phenelzine improved functional outcomes.[9] In vitro studies on stroke models showed that phenelzine treatment increased the expression of protective proteins like neurotrophic factor NTF-3, IL-10, and TGF-β1.[16]

The primary challenge for the clinical translation of phenelzine for neurological indications is its side-effect profile, including the risk of hypertensive crisis with tyramine-containing foods, which necessitates dietary restrictions.[1] However, its multifaceted efficacy in preclinical models provides a powerful proof-of-concept.

Future research should focus on:

-

Derivative Development: Designing new compounds that retain the aldehyde-scavenging and GABA-T inhibitory properties of phenelzine while possessing a more favorable safety profile.

-

Combination Therapies: Investigating phenelzine as an adjunct therapy in acute CNS injury to tackle multiple injury mechanisms simultaneously.

-

Biomarker Discovery: Identifying biomarkers to track the aldehyde scavenging and mitochondrial protective effects of phenelzine in clinical settings.

References

- 1. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA Transaminase Inhibitors [thetinman.org]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 10. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Phenelzine Administration on Mitochondrial Function, Calcium Handling, and Cytoskeletal Degradation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenelzine mitochondrial functional preservation and neuroprotection after traumatic brain injury related to scavenging of the lipid peroxidation-derived aldehyde 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protective effects of phenelzine administration on synaptic and non-synaptic cortical mitochondrial function and lipid peroxidation-mediated oxidative damage following TBI in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Network-based drug repurposing for potential stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenelzine: An Old Drug That May Hold Clues to The Development of New Neuroprotective Agents [hero.epa.gov]

Phenelzine Sulfate in the Study of Atypical Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atypical depression is a distinct subtype of major depressive disorder characterized by mood reactivity, increased appetite or weight gain, hypersomnia, leaden paralysis, and interpersonal rejection sensitivity.[1][2] Unlike melancholic depression, atypical depression often shows a preferential response to monoamine oxidase inhibitors (MAOIs) over tricyclic antidepressants.[3][4][5][6][7][8] Phenelzine sulfate, a non-selective, irreversible MAOI, has long been considered a gold-standard treatment for this condition, making it a crucial tool for researchers and drug development professionals studying the neurobiology of atypical depression and developing novel therapeutics.[4][9]

This in-depth technical guide provides a comprehensive overview of the use of this compound in preclinical models of atypical depression. It details the compound's mechanisms of action, summarizes key quantitative data from relevant studies, provides detailed experimental protocols, and visualizes the core signaling pathways involved.

Mechanisms of Action of this compound

Phenelzine's therapeutic effects in atypical depression are attributed to its dual mechanism of action, impacting both monoaminergic and GABAergic systems.

Primary Mechanism: Monoamine Oxidase (MAO) Inhibition

Phenelzine is a potent, non-selective, and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[10][11][12] These enzymes are responsible for the degradation of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[11][13] By irreversibly binding to and inactivating MAO, phenelzine leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[11][13] This elevation of 5-HT, NE, and DA is believed to be the primary driver of its antidepressant effects.[14][15]

Secondary Mechanism: Gamma-Aminobutyric Acid (GABA) Transaminase Inhibition

In addition to its effects on MAO, phenelzine and its metabolites also inhibit GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[13][16][17] This inhibition leads to a significant elevation of GABA levels in the brain.[11][16][17] The anxiolytic properties of phenelzine, which are particularly relevant in atypical depression with its high comorbidity with anxiety disorders, are thought to be mediated, at least in part, by this increase in GABAergic activity.[1][12]

Preclinical Research Data

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Dose-Response Effects of Phenelzine on Neurotransmitter Levels and Enzyme Inhibition in Rodents

| Species | Dose | Route | Duration | Brain Region | Analyte | Percent Change from Control | Citation(s) |

| Rat | 15 mg/kg | i.p. | 1-24 hours | Whole Brain | GABA | Significant elevation at all time points | [11] |

| Rat | 15 mg/kg | i.p. | 1-8 hours | Whole Brain | GABA-T Inhibition | Remained relatively constant | [17] |

| Rat | 15 mg/kg | i.p. | 24 hours | Whole Brain | GABA-T Inhibition | 23% | [17] |

| Rat | 1-2 mg/kg | s.c. | Acute | Striatum, Hypothalamus, Hippocampus, Frontal Cortex | DA, 5-HT, NE | Increased | [2] |

| Rat | 0.25-2 mg/kg/day | s.c. (minipump) | 13 days | Striatum, Hypothalamus, Hippocampus, Frontal Cortex | DA, 5-HT, NE | Increased | [2] |

| Mouse | 10 and 30 mg/kg | i.p. | 14 days | Whole Brain | 5-HT | Dramatic increase | [18] |

| Mouse | 10 and 30 mg/kg | i.p. | 14 days | Whole Brain | DA, NE | Slight increase | [18] |

Table 2: Behavioral Outcomes of Phenelzine in Animal Models of Depression

| Animal Model | Species | Phenelzine Dose | Behavioral Test | Key Finding | Citation(s) |

| Male C57BL/6 Mice | 25 mg/kg/day for 3 weeks | Forced Swim Test | Decreased immobility | [10][19] | |

| Swiss Mice | 10 and 30 mg/kg for 14 days | Mouse Defense Test Battery | Reduced avoidance distance (anti-panic like) | [18] | |

| Swiss Mice | 10 and 30 mg/kg for 14 days | Mouse Defense Test Battery | Increased risk assessment (anxiolytic-like) | [18] |

Table 3: Clinical Efficacy of Phenelzine in Atypical Depression

| Study Design | Comparison Groups | Duration | Response Rate (Phenelzine) | Response Rate (Comparator) | Citation(s) |

| Double-blind, placebo-controlled | Phenelzine, Imipramine, Placebo | 6 weeks | 67% | Imipramine: 43%, Placebo: 29% | [9] |

| Double-blind, placebo-controlled | Phenelzine, Imipramine, Placebo | 6 weeks | 71% | Imipramine: 50%, Placebo: 28% | [20] |

| Double-blind, placebo-controlled | Phenelzine, Cognitive Therapy, Placebo | 10 weeks | 58% | Cognitive Therapy: 58%, Placebo: 28% | [5] |

| Double-blind, placebo-controlled | Phenelzine, Imipramine, Placebo | 6 months (maintenance) | 23% (recurrence) | Phenelzine to Placebo: 87% (recurrence) | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for studying the effects of phenelzine and other compounds in models of atypical depression.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.

-

Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15-20 cm).[21][22]

-

Procedure:

-

Individually place each mouse into the cylinder of water for a 6-minute session.[21]

-

The session is typically not preceded by a pre-test swim on the previous day for mice.

-

A video camera can be used to record the session for later analysis.

-

After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.

-

-

Data Analysis:

-

The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.[12]

-

Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[12]

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

Sucrose Preference Test (SPT)

The Sucrose Preference Test is used to assess anhedonia, a core symptom of depression, in rodents.[23]

-

Apparatus: Two identical drinking bottles per cage.

-

Procedure:

-

Habituation: For 48 hours, present mice with two bottles containing a 1% sucrose solution.

-

Baseline: For 24-48 hours, present mice with one bottle of 1% sucrose solution and one bottle of water. The position of the bottles should be switched every 12 hours to avoid place preference.

-

Deprivation: Before the test, mice are typically deprived of water and food for a period (e.g., 12-24 hours) to ensure avid drinking.

-

Test: Present the mice with pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for a defined period (e.g., 1-2 hours).

-

-

Data Analysis:

-

Measure the consumption of each liquid by weighing the bottles before and after the test period.

-

Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100

-

A decrease in sucrose preference is indicative of anhedonic-like behavior. Antidepressant treatment is expected to reverse this deficit.

-

Chronic Mild Stress (CMS) Model

The Chronic Mild Stress model is a well-validated paradigm for inducing a depressive-like phenotype in rodents, including anhedonia.[24][25][26]

-

Procedure:

-

For a period of several weeks (e.g., 2-8 weeks), expose animals to a series of mild, unpredictable stressors.

-

Stressors can include:

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Soiled cage (100-200 ml of water in sawdust bedding)

-

Paired housing

-

Food or water deprivation

-

Reversal of the light/dark cycle

-

White noise

-

-

The stressors are applied randomly and continuously throughout the stress period.

-

-

Assessment:

-

The primary outcome measure is typically a reduction in sucrose preference, as measured by the SPT.

-

Other behavioral tests, such as the FST, can also be used to assess the depressive-like state.

-

Chronic administration of an antidepressant, such as phenelzine, is expected to reverse the CMS-induced behavioral deficits.

-

Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity

Phenelzine has been shown to modulate HPA axis activity, which is often dysregulated in depression.

-

Procedure:

-

Administer phenelzine (e.g., 25 mg/kg, i.p.) or vehicle daily for a chronic period (e.g., 3 weeks).

-

Collect blood samples at different time points (e.g., circadian nadir, post-restraint stress) for hormone analysis.

-

Measure plasma corticosterone and ACTH levels using appropriate immunoassays.

-

For more detailed mechanistic studies, adrenalectomy (ADX) with or without corticosterone replacement can be performed to assess glucocorticoid feedback.

-

-

Data Analysis:

-

Compare hormone levels between phenelzine- and vehicle-treated groups under basal and stressed conditions.

-

In ADX models, assess the effect of phenelzine on ACTH in the presence and absence of corticosterone to determine its impact on glucocorticoid feedback.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by phenelzine and a typical experimental workflow for its preclinical evaluation.

Caption: Phenelzine's primary mechanism of action: MAO inhibition.

Caption: Phenelzine's secondary mechanism of action: GABA-T inhibition.

Caption: Experimental workflow for preclinical evaluation of phenelzine.

Conclusion

This compound remains an invaluable pharmacological tool for the investigation of atypical depression. Its well-characterized dual mechanism of action, involving the potentiation of both monoaminergic and GABAergic neurotransmission, provides a robust platform for dissecting the neurobiological underpinnings of this disorder. The preclinical models and experimental protocols detailed in this guide offer a framework for researchers to further explore the therapeutic potential of novel compounds targeting these pathways. By leveraging the extensive historical data on phenelzine and employing rigorous, well-defined experimental designs, the scientific community can continue to advance our understanding and treatment of atypical depression.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effects of acute and chronic phenelzine on regional monoamine metabolism in rats and its potentiation by deuterium substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jwatch.org [jwatch.org]

- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Treatment of atypical depression with cognitive therapy or phenelzine: a double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atypical depression, panic attacks, and response to imipramine and phenelzine. A replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging [frontiersin.org]

- 8. Phenelzine versus imipramine in the treatment of probable atypical depression: defining syndrome boundaries of selective MAOI responders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenelzine v imipramine in atypical depression. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic treatment with the monoamine oxidase inhibitor phenelzine increases hypothalamic-pituitary-adrenocortical activity in male C57BL/6 mice: relevance to atypical depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the antidepressant phenelzine on brain levels of gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. GABA Transaminase Inhibitors [thetinman.org]

- 17. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. maze.conductscience.com [maze.conductscience.com]

- 24. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Phenelzine Sulfate's Impact on the Glutamate-GABA Balance in the Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate mechanisms by which phenelzine sulfate, a monoamine oxidase inhibitor (MAOI), modulates the delicate balance between the primary excitatory and inhibitory neurotransmitters in the brain: glutamate and gamma-aminobutyric acid (GABA). This document synthesizes findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Executive Summary

This compound exerts a significant influence on the glutamate-GABA system through a multi-faceted mechanism of action. Primarily known for its irreversible inhibition of monoamine oxidase (MAO), phenelzine also directly and indirectly modulates the synthesis and degradation of GABA. A key metabolite of phenelzine, phenylethylidenehydrazine (PEH), is a potent inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for GABA catabolism. This inhibition leads to a significant elevation of GABA levels in various brain regions. Concurrently, phenelzine has been shown to attenuate glutamate neurotransmission by reducing the glutamate-glutamine cycling flux between neurons and astrocytes. This dual action of enhancing inhibitory tone and dampening excitatory transmission underscores the complex neuropharmacological profile of phenelzine and may contribute to its therapeutic effects in mood and anxiety disorders.

Core Mechanisms of Action

Phenelzine's influence on the glutamate-GABA balance is not a direct receptor-ligand interaction but rather a modulation of the enzymatic machinery that governs the lifecycle of these neurotransmitters.

2.1 Inhibition of GABA-Transaminase (GABA-T): The most significant impact of phenelzine on the GABA system is the inhibition of GABA-T. While phenelzine itself is a weak inhibitor, its metabolite, phenylethylidenehydrazine (PEH), potently and irreversibly inhibits GABA-T.[1] This inhibition leads to a marked and sustained increase in brain GABA concentrations.[2][3]

2.2 Inhibition of Monoamine Oxidase (MAO): As a non-selective, irreversible MAO inhibitor, phenelzine increases the synaptic availability of monoamine neurotransmitters.[4][5] This action is crucial as MAO-B is involved in the metabolic pathway that can lead to the formation of PEH from phenelzine, suggesting that the MAO-inhibitory properties of phenelzine are linked to its GABA-elevating effects.[6]

2.3 Attenuation of Glutamate-Glutamine Cycling: Phenelzine has been demonstrated to reduce the rate of the glutamate-glutamine cycle between neurons and glial cells.[7] This cycle is essential for replenishing the neurotransmitter pool of glutamate. By slowing this cycle, phenelzine effectively dampens the overall excitatory tone in the brain.

2.4 Effects on Glutamate and Glutamine Levels: In line with its impact on the glutamate-glutamine cycle, phenelzine administration has been associated with a decrease in brain glutamine levels.[8]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of phenelzine on GABA levels and glutamate-glutamine cycling.

Table 1: Effects of Phenelzine on GABA Levels in Rat Brain

| Brain Region | Phenelzine Dose | Time Point | Change in GABA Levels | Reference |

| Whole Brain | 15 mg/kg i.p. | 1, 2, 4, 8, 16, 24 h | Significant elevation at all time points | [2] |

| Whole Brain | 15 mg/kg i.p. | Not specified | > 2-fold increase | [9] |

| Frontal Cortex | 15 mg/kg i.p. | Not specified | Elevated | [10] |

| Hippocampus | Not specified | Not specified | Increased | [11] |

| Caudate-Putamen | 15 or 30 mg/kg | Not specified | Increased extracellular levels | [3] |

| Nucleus Accumbens | 15 or 30 mg/kg | Not specified | Increased extracellular levels | [3] |

Table 2: Effects of Phenelzine on Glutamate-Glutamine Cycling in Rat Brain

| Brain Region | Phenelzine Dose | Parameter | Control Value (μmol/g/min) | Phenelzine-Treated Value (μmol/g/min) | Reference |

| Cortex | 10 mg/kg i.p. | Glutamate-Glutamine Cycling Flux | 0.16 ± 0.04 | 0.10 ± 0.03 | [7] |

| Cortex | 10 mg/kg i.p. | GABA Synthesis Flux | 0.07 ± 0.02 | 0.06 ± 0.02 | [7] |

| Cortex | 10 mg/kg i.p. | Tricarboxylic Acid (TCA) Cycle Flux | 0.50 ± 0.05 | 0.46 ± 0.05 | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the cited literature.

4.1 Phenelzine's Metabolic Pathway and its Impact on GABA

4.2 The Glutamate-GABA-Glutamine Cycle

4.3 Experimental Workflow for Neurotransmitter Analysis

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature. These protocols are intended to provide a foundational understanding for researchers.

5.1 Measurement of GABA and Glutamate Levels by HPLC

Objective: To quantify the concentrations of GABA and glutamate in brain tissue homogenates or microdialysates.

Principle: This method involves the separation of amino acids by high-performance liquid chromatography (HPLC) followed by their detection, often after a derivatization step to enhance sensitivity. Electrochemical detection (ECD) or fluorescence detection are commonly employed.[7][12][13]

Protocol Outline:

-

Sample Collection:

-

For tissue homogenates: Rapidly dissect the brain region of interest, weigh, and homogenize in a suitable buffer (e.g., ice-cold perchloric acid) to precipitate proteins. Centrifuge and collect the supernatant.

-

For microdialysis: Collect dialysate samples from a probe implanted in the target brain region of a freely moving animal.[8]

-

-

Derivatization:

-

A pre-column derivatization step is typically required as GABA and glutamate are not natively electroactive or fluorescent.

-

A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or sulfite.[12][14] This reaction forms a fluorescent and/or electroactive isoindole derivative.

-

-

HPLC Separation:

-

Detection:

-

Electrochemical Detection (ECD): Apply a potential to a working electrode to oxidize or reduce the derivatized amino acids, generating a current that is proportional to the concentration.

-

Fluorescence Detection: Excite the derivatized sample at a specific wavelength and measure the emitted light at another wavelength.

-

-

Quantification:

-

Generate a standard curve using known concentrations of GABA and glutamate.

-

Compare the peak areas or heights from the samples to the standard curve to determine the concentrations.

-

5.2 Measurement of Glutamate-Glutamine Cycling by in vivo 1H[13C] Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively measure the rate of the glutamate-glutamine cycle in the living brain.

Principle: This technique involves the administration of a 13C-labeled substrate, typically [1,6-13C2]glucose. As the labeled glucose is metabolized, the 13C label is incorporated into the carbon backbones of glutamate and glutamine. By monitoring the time course of 13C enrichment in specific carbon positions of these molecules using MRS, the flux through the glutamate-glutamine cycle can be calculated using a metabolic model.[7][10][15]

Protocol Outline:

-

Animal Preparation: Anesthetize the animal (e.g., rat) and place it in an MRS-compatible stereotaxic frame.

-

Probe Placement: Position a surface coil over the brain region of interest.

-

Infusion of 13C-labeled Substrate: Administer a continuous intravenous infusion of [1,6-13C2]glucose.

-

MRS Data Acquisition: Acquire a series of 1H-[13C] MRS spectra over time to monitor the incorporation of the 13C label into glutamate and glutamine.

-

Data Analysis:

-

Process the MRS data to quantify the peak areas of the 13C-labeled glutamate and glutamine.

-

Fit the time-course data to a metabolic model that describes the kinetics of the glutamate-glutamine cycle. This model typically includes parameters for the tricarboxylic acid (TCA) cycle rate and the rate of glutamate-glutamine cycling.

-

The output of the model provides the flux rates in units such as μmol/g/min.[7]

-

5.3 GABA-Transaminase (GABA-T) Activity Assay

Objective: To measure the enzymatic activity of GABA-T in brain tissue homogenates.

Principle: A common method is a radiochemical assay that measures the conversion of a radiolabeled substrate to a product.

Protocol Outline:

-

Tissue Preparation: Homogenize the brain tissue in a suitable buffer and centrifuge to obtain a supernatant containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the tissue supernatant, a radiolabeled substrate (e.g., [14C]GABA), and the co-substrate α-ketoglutarate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: Stop the reaction, for example, by adding acid.